Home > Products > Screening Compounds P106193 > 4,4-Difluorotetrahydro-2H-pyran-3-amine
4,4-Difluorotetrahydro-2H-pyran-3-amine -

4,4-Difluorotetrahydro-2H-pyran-3-amine

Catalog Number: EVT-8113112
CAS Number:
Molecular Formula: C5H9F2NO
Molecular Weight: 137.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,4-Difluorotetrahydro-2H-pyran-3-amine is a chemical compound that belongs to the class of tetrahydropyrans, which are saturated heterocycles containing oxygen. This compound features a pyran ring with two fluorine substituents at the 4-position and an amine group at the 3-position. The presence of fluorine atoms imparts unique properties, making this compound of interest in various scientific applications, particularly in medicinal chemistry.

Source and Classification

This compound is classified under heterocyclic compounds due to its cyclic structure containing heteroatoms (in this case, oxygen and nitrogen). It is synthesized through various organic reactions involving starting materials that allow for the introduction of fluorine and amine functionalities. The synthesis methods and the resulting compound's properties are significant in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods

The synthesis of 4,4-difluorotetrahydro-2H-pyran-3-amine can be achieved through several methods:

  1. Etherification Reaction: This involves the reaction of a tetrahydro-2H-pyran derivative with a suitable fluorinating agent to introduce the difluoromethyl group at the 4-position.
  2. Carbon-Carbon Bond Formation: Utilizing coupling reactions such as cross-coupling or nucleophilic substitutions can help in constructing the desired pyran ring with specific substituents.
  3. Catalytic Methods: Recent advances include using organocatalysts or transition metal catalysts to facilitate the formation of pyran derivatives under mild conditions, enhancing yields and selectivity .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. For instance, using ruthenium-based catalysts has shown promise in promoting efficient reactions involving pyran derivatives .

Molecular Structure Analysis

Data

  • Molecular Formula: C₅H₈F₂N O
  • Molecular Weight: Approximately 151.12 g/mol
  • Boiling Point: Estimated based on similar compounds.
Chemical Reactions Analysis

Reactions

4,4-Difluorotetrahydro-2H-pyran-3-amine can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Functional Group Transformations: The presence of fluorine allows for potential transformations such as reduction or hydrolysis under specific conditions.
  3. Cyclization Reactions: This compound can serve as a precursor in synthesizing more complex heterocycles through cyclization reactions .

Technical Details

The reactivity of this compound is influenced by the electronegative fluorine atoms, which can stabilize certain intermediates during chemical transformations.

Mechanism of Action

Process

The mechanism of action for 4,4-difluorotetrahydro-2H-pyran-3-amine typically involves:

  1. Nucleophilic Attack: The amine group can attack electrophilic centers in substrates leading to bond formation.
  2. Stabilization by Fluorine: The fluorine atoms may enhance the stability of transition states or intermediates during reactions due to their electron-withdrawing nature.
  3. Formation of Reactive Intermediates: Depending on the reaction conditions, various intermediates can be formed which may lead to diverse products .

Data

Experimental studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate reaction pathways and confirm product structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a colorless liquid or solid depending on purity.
  • Solubility: Soluble in polar solvents such as water and methanol due to its amine functionality.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Relevant data includes boiling points and melting points derived from similar compounds within its class .

Applications

Scientific Uses

4,4-Difluorotetrahydro-2H-pyran-3-amine has potential applications in:

  1. Medicinal Chemistry: As a building block for drug development due to its unique structural features.
  2. Agricultural Chemistry: Utilized in developing agrochemicals that require specific heterocyclic frameworks for efficacy.
  3. Material Science: Investigated for use in creating functional materials that leverage its chemical properties.

This compound exemplifies how modifications at specific positions on heterocycles can lead to significant changes in biological activity and chemical behavior, making it a valuable subject for ongoing research .

Introduction to Fluorinated Pyran Scaffolds in Modern Organic Synthesis

The integration of fluorine atoms into heterocyclic frameworks represents a cornerstone of modern medicinal chemistry, with 4,4-Difluorotetrahydro-2H-pyran-3-amine emerging as a structurally unique and pharmacologically significant scaffold. This compound features a six-membered oxygen-containing ring with geminal fluorine atoms at the C4 position and an amine group at C3, creating a stereoelectronically distinct motif. Its growing importance in drug discovery stems from the synergistic combination of the pyran ring's inherent stability, the amine's versatility for derivatization, and fluorine's profound influence on molecular properties. As a bridging moiety between aliphatic fluorinated building blocks and bioactive heterocycles, this scaffold enables access to novel chemical space essential for addressing complex therapeutic targets, particularly within the central nervous system and oncology [3] [5].

Structural Significance of 4,4-Difluorotetrahydro-2H-pyran-3-amine in Heterocyclic Chemistry

The tetrahydropyran (THP) ring provides a conformationally constrained, metabolically stable platform that mimics carbohydrate motifs found in biological systems. Introduction of gem-difluorination at C4 induces significant electronic perturbations and steric effects distinct from monoflourinated or non-fluorinated analogs. The strong C-F dipole (∼1.41 D per bond) creates an anisotropic electrostatic environment that influences ring conformation. X-ray crystallographic analyses reveal that the C4 gem-difluoro motif preferentially adopts a pseudo-equatorial orientation, minimizing gauche interactions with adjacent C-H bonds. This fluorination pattern also reduces the puckering amplitude of the pyran ring compared to non-fluorinated THP analogs, leading to enhanced rigidity—a property critical for precise pharmacophore alignment [3] [6].

Table 1: Structural Features of 4,4-Difluorotetrahydro-2H-pyran-3-amine and Related Scaffolds

Structural Feature4,4-Difluoro-THP-3-amineTHP-3-amine4-Monofluoro-THP-3-amine
Bond Angle at C4 (C3-C4-C5)Widened (∼115°) due to fluorination∼111°Intermediate (∼113°)
Conformational FlexibilityReduced (ΔG for ring flip)Higher flexibilityIntermediate
Dipole Moment∼3.2 D∼1.8 D∼2.5 D
Hydrogen Bond Acceptor CapacityEnhanced (F atoms + O)Moderate (O only)Enhanced (F + O)

The C3-amine functionality serves as a versatile handle for structural diversification through amide formation, reductive amination, or incorporation into heterocyclic fused systems. When compared to its furan-based analog (4,4-difluorotetrahydrofuran-3-amine, CAS 1785430-57-0), the pyran derivative exhibits superior metabolic stability and reduced ring strain, though the furan analog displays higher solubility profiles. The expanded ring size of the pyran derivative provides a more spatially distributed pharmacophore, enabling optimal interactions with extended binding pockets in biological targets such as kinases and G-protein-coupled receptors (GPCRs) [3] [8].

Within heterocyclic chemistry, this scaffold bridges traditional oxygen-containing heterocycles and emerging fluorinated building blocks. Its synthesis typically involves late-stage fluorination strategies, including electrophilic fluorination of β-enamino esters or deoxyfluorination of ketone precursors using reagents like Deoxo-Fluor™ or DAST. The chiral integrity at C3 presents synthetic challenges, often requiring asymmetric hydrogenation, enzymatic resolution, or chiral pool starting materials to access enantiopure forms like (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS 1315500-31-2), which serves as a precursor for stereoselective difluorination [8].

Role of Fluorine Substituents in Modulating Reactivity and Bioactivity

The gem-difluoro group at C4 exerts multifaceted influences on molecular properties through a combination of electronic effects, lipophilicity modulation, and metabolic blockade. Electron-withdrawing fluorines reduce the pKa of the C3-amine (predicted pKa ∼9.97) compared to non-fluorinated analogs (pKa ∼10.5), enhancing its hydrogen-bonding capacity while maintaining sufficient basicity for protonation under physiological conditions. This pKa depression facilitates improved membrane permeability and oral bioavailability by increasing the fraction of unionized molecules at physiological pH [3] [6].

Table 2: Bioactivity Modulation via Fluorination in Pyran-Based Scaffolds

Biological Parameter4,4-Difluoro-THP-3-amine DerivativesNon-Fluorinated AnalogsImpact of Fluorination
LogP∼1.2 (calculated)∼0.8Increased lipophilicity
Metabolic Stability (t1/2)>120 min (human microsomes)∼45 min2.7-fold increase
Kinase Binding Affinity (Kd, nM)8.5 (CDK9)210 (CDK9)25-fold improvement
Passive Permeability (Papp, ×10-6 cm/s)28.715.2Near 2-fold enhancement

Fluorine's strong inductive effect polarizes adjacent bonds, particularly enhancing the electrophilicity of the ring oxygen, making it a better hydrogen bond acceptor. This polarization facilitates interactions with biological targets, as demonstrated in pyrimidine biaryl amine compounds (WO2012101065A2) where the fluorinated pyran component significantly improved inhibitory activity against cyclin-dependent kinase 9 (CDK9). The fluorine atoms engage in orthogonal dipolar interactions within the ATP-binding pocket, contributing to submicromolar IC50 values unobtainable with non-fluorinated counterparts [4].

The enhanced lipophilicity (logP increase ∼0.4 units) from fluorine substitution improves blood-brain barrier penetration, crucial for CNS-targeted therapeutics. This property is exploited in dopamine D3 ligands (WO2017122116A1), where fluorinated pyran derivatives demonstrated superior receptor binding selectivity (D3/D2 ratio >100) compared to non-fluorinated analogs. The fluorinated analogs also exhibited reduced P-glycoprotein efflux, leading to higher brain-to-plasma ratios in preclinical models [7].

Metabolically, the C-F bonds resist oxidative cleavage by cytochrome P450 enzymes, particularly blocking hydroxylation at the C4 position—a primary metabolic pathway for non-fluorinated tetrahydropyrans. This imparts exceptional metabolic stability, as evidenced by microsomal half-life improvements exceeding 2-fold. Additionally, fluorine substitution mitigates potential toxicity pathways associated with reactive metabolite formation at C4 [3] [6].

Historical Development of Pyran-Based Amines in Drug Discovery

Pyran-containing compounds have evolved from natural product inspirations to synthetically optimized scaffolds over five decades. Early developments centered on oxygen heterocycles like chromones, coumarins, and flavonoids (quercetin), which demonstrated neuroprotective effects in Alzheimer's disease models by inhibiting Aβ aggregation and acetylcholinesterase. These natural scaffolds established the pharmacophoric importance of the pyran ring but suffered from metabolic instability and poor bioavailability .

The first-generation synthetic pyran-based amines emerged in the 1990s, exemplified by simplified tetrahydropyranyl amines designed as stable bioisosteres for piperidine and morpholine rings. These scaffolds gained prominence through their incorporation into kinase inhibitors and GPCR modulators. A pivotal advancement arrived with the strategic incorporation of fluorine, beginning with monofluorinated analogs in the early 2000s and evolving to gem-difluorinated systems like 4,4-difluorotetrahydro-2H-pyran-3-amine by 2010. This fluorination strategy addressed the metabolic limitations of early pyran derivatives while enhancing target engagement [5] [8].

Table 3: Evolution of Pyran-Based Amines in Clinical Development

GenerationTimeframeRepresentative ScaffoldTherapeutic ApplicationClinical Status
Natural ProductsPre-1990sFlavones (e.g., Quercetin)NeuroprotectionPreclinical
First-Generation Synthetic1990s-20054-AminotetrahydropyranAntiviral agentsApproved (e.g., HIV therapies)
Fluorinated Derivatives2005-20154-Monofluorotetrahydropyran-3-amineKinase inhibitorsPhase II oncology trials
Difluorinated Scaffolds2015-Present4,4-Difluorotetrahydro-2H-pyran-3-amineCNS disorders, OncologyPreclinical to Phase I

The clinical landscape now features several fluorinated pyran derivatives in development. PF-04995274, a serotonin 4 receptor (5-HT4R) agonist containing a fluorinated pyran subunit, entered clinical trials (NCT03515733) for Alzheimer's disease-associated cognitive impairment. Similarly, dapagliflozin analogs incorporating fluoropyranyl amines are being evaluated (NCT03801642) for their potential in slowing Alzheimer's progression through mitochondrial restoration mechanisms. The dopamine D3-selective ligands featuring this scaffold (WO2017122116A1) represent promising candidates for Parkinson's disease psychosis and substance use disorders [7].

Patent analyses reveal accelerating innovation, with over 45 patent families filed between 2015-2023 covering therapeutic applications of fluorinated pyranyl amines. Key areas include:

  • Oncology: CDK inhibitors (WO2012101065A2) leveraging the scaffold's ATP-mimetic properties
  • CNS Disorders: Dopamine D3 ligands for Parkinson's and schizophrenia (WO2017122116A1)
  • Metabolic Diseases: SGLT2 inhibitors for diabetes complications
  • Infectious Diseases: Broad-spectrum antiviral agents targeting viral polymerases [4] [7] [9]

The scaffold's versatility is further demonstrated in the synthesis of bicyclic derivatives like 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepines, where the fluorinated pyran component serves as a conformational constraint to optimize receptor fit. This evolution underscores the transition from serendipitous discovery to rational, structure-based design utilizing the unique physicochemical profile of 4,4-difluorotetrahydro-2H-pyran-3-amine [7].

Properties

Product Name

4,4-Difluorotetrahydro-2H-pyran-3-amine

IUPAC Name

4,4-difluorooxan-3-amine

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-2-9-3-4(5)8/h4H,1-3,8H2

InChI Key

LSGKYSUJOFSICL-UHFFFAOYSA-N

SMILES

C1COCC(C1(F)F)N

Canonical SMILES

C1COCC(C1(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.